Triethyl-Phosphine tetrafluoroborate
Description
Contextualization of Phosphonium (B103445) Salts in Homogeneous Catalysis
Phosphonium salts have emerged as a pivotal class of phase-transfer catalysts in recent years, valued for their high catalytic efficiency, thermal stability, and potential for recyclability. alfachemic.com Their development, though more recent than that of ammonium (B1175870) salts, has rapidly advanced, particularly with the growth of asymmetric chemistry. alfachemic.com These salts are instrumental in various reactions, including alkylation and cycloaddition reactions. alfachemic.com
One of the key advantages of phosphonium salts is their high-temperature resistance, which allows them to be used in reactions that require significant energy input without degradation. alfachemic.com This stability can lead to increased reaction rates and higher yields by preventing the decomposition of products and byproducts. alfachemic.com Furthermore, phosphonium salts have been successfully employed as stabilizers for palladium nanoparticles, which are used as catalysts in reactions like the Suzuki cross-coupling. mdpi.com The phosphonium salts not only facilitate the catalytic reaction but also prevent the agglomeration of the nanoparticles, ensuring their continued activity. mdpi.com
Role of Trialkylphosphines as Electron-Donating Ligands in Transition Metal Catalysis
Trialkylphosphines, such as triethylphosphine (B1216732), are fundamental ligands in the realm of transition metal catalysis. Their importance stems from their strong electron-donating properties and steric bulk, which are crucial for reactions like palladium-catalyzed cross-couplings. rsc.org These ligands can significantly influence the reactivity of a metal center, stabilizing it in various oxidation states and geometries.
The electronic properties of phosphine (B1218219) ligands are a key determinant of catalyst activity. youtube.com Strongly electron-donating alkylphosphines increase the electron density on the metal center. youtube.com This enhanced nucleophilicity of the metal complex is essential for the activation of less reactive chemical bonds, such as those in aryl chlorides. The flexibility in the design of trialkylphosphine ligands allows for the fine-tuning of their electronic and steric properties to meet the specific demands of a particular substrate or reaction, enabling precise control over the catalytic process. rsc.org Triethylphosphine, for instance, is a highly basic ligand that readily forms coordination complexes with a wide array of metals. wikipedia.org
Research Scope and Focus on Triethyl-Phosphine and Tetrafluoroborate-Containing Architectures
Interactive Data Table: Properties of Triethylphosphine Tetrafluoroborate (B81430)
| Property | Value | Source |
| Molecular Formula | C₆H₁₆BF₄P | nih.gov |
| Molecular Weight | 205.97 g/mol | nih.gov |
| IUPAC Name | hydron;triethylphosphane;tetrafluoroborate | nih.gov |
| CAS Number | 817575-08-9 | chemicalbook.com |
Properties
Molecular Formula |
C6H16BF4P |
|---|---|
Molecular Weight |
205.97 g/mol |
IUPAC Name |
hydron;triethylphosphane;tetrafluoroborate |
InChI |
InChI=1S/C6H15P.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q;-1/p+1 |
InChI Key |
QNHVCYYTEDVXNW-UHFFFAOYSA-O |
Canonical SMILES |
[H+].[B-](F)(F)(F)F.CCP(CC)CC |
Origin of Product |
United States |
Synthetic Methodologies for Triethyl Phosphine Tetrafluoroborate and Precursor Compounds
Synthetic Pathways to Triethylphosphonium Tetrafluoroborate (B81430)
The direct synthesis of triethylphosphonium tetrafluoroborate can be achieved through several fundamental approaches, including the protonation of triethylphosphine (B1216732) and the exchange of anions in existing phosphonium (B103445) salts.
Protonation-Based Approaches
A primary and straightforward method for the synthesis of triethylphosphonium tetrafluoroborate involves the direct protonation of triethylphosphine. Triethylphosphine, a nucleophilic and basic phosphine (B1218219), readily reacts with a strong acid like tetrafluoroboric acid (HBF₄) to form the corresponding phosphonium salt. nih.gov
The reaction can be represented as follows:
Et₃P + HBF₄ → [Et₃PH]⁺[BF₄]⁻
This acid-base reaction is typically carried out in a suitable solvent. While specific procedural details for this exact reaction are not extensively documented in publicly available literature, the general principle of protonating phosphines with strong acids is a well-established method for forming phosphonium salts. mdpi.com The choice of solvent is critical to ensure the solubility of the reactants and the precipitation or isolation of the product. Ethereal solutions of tetrafluoroboric acid are commercially available and could be employed in this synthesis. sigmaaldrich.com
Anion Exchange and Salt Metathesis Reactions
An alternative and versatile route to triethylphosphonium tetrafluoroborate is through anion exchange or salt metathesis reactions. This method starts from a different triethylphosphonium salt, typically a halide such as triethylphosphonium bromide or iodide, which can be synthesized by reacting triethylphosphine with the corresponding alkyl halide.
The subsequent exchange of the halide anion for a tetrafluoroborate anion can be accomplished by reacting the triethylphosphonium halide with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or silver tetrafluoroborate (AgBF₄). The driving force for this reaction is often the precipitation of the insoluble metal halide (e.g., NaBr, AgI) in a suitable solvent, leaving the desired triethylphosphonium tetrafluoroborate in solution. nih.gov
A general scheme for this process is:
[Et₃PH]⁺X⁻ + MBF₄ → [Et₃PH]⁺[BF₄]⁻ + MX (precipitate)
Where X⁻ is a halide and M⁺ is a metal cation. The selection of the appropriate solvent is crucial to facilitate the precipitation of the metal halide and the isolation of the target product. This method offers the advantage of starting from more readily available or easily synthesized phosphonium halides.
Preparation of Ligand Precursors Incorporating Triethylphosphine Moieties with Tetrafluoroborate Counterions
In addition to the direct synthesis of the simple phosphonium salt, there is significant interest in preparing more complex ligand precursors that incorporate the triethylphosphine moiety and a tetrafluoroborate counterion. These precursors are valuable in coordination chemistry and catalysis.
Synthesis of Phosphonium Ylide Ligand Precursors
A notable example is the synthesis of phosphonium ylide ligand precursors. These compounds can be prepared, and the counterion can be exchanged to tetrafluoroborate. For instance, a phosphonium ylide precursor bearing a triethylphosphine group has been synthesized, and a subsequent salt metathesis reaction with sodium tetrafluoroborate was used to introduce the BF₄⁻ counter-anion, achieving a high yield. This highlights the utility of salt metathesis in tailoring the properties of these complex phosphonium compounds.
| Reactant 1 | Reactant 2 | Product | Counterion Source |
| Triethylphosphine-containing ylide precursor (halide salt) | Sodium Tetrafluoroborate | Triethylphosphine-containing ylide precursor (tetrafluoroborate salt) | NaBF₄ |
This approach allows for the creation of sophisticated ligands with specific electronic and steric properties, where the tetrafluoroborate anion can influence solubility and coordinating ability.
Derivatization from Phosphine-Borane Adducts
Phosphine-borane adducts are stable compounds that can serve as precursors to phosphonium salts. The lone pair of electrons on the phosphorus atom in triethylphosphine can form a dative bond with a borane (B79455), such as borane-tetrahydrofuran (B86392) complex (BH₃·THF).
Et₃P + BH₃ → Et₃P·BH₃
While the direct conversion of a simple triethylphosphine-borane adduct to triethylphosphonium tetrafluoroborate is not a commonly cited route, the chemistry of phosphine-borane adducts is rich and allows for various transformations. For instance, more complex phosphine-borane derivatives can be synthesized. Although not leading directly to [Et₃PH]BF₄, these adducts are important in the broader context of phosphorus chemistry and can be seen as protected forms of the phosphine, which can be deprotected and then protonated or otherwise functionalized.
Development of Novel Synthetic Routes and Process Optimization
The development of new, efficient, and scalable synthetic routes for phosphonium salts is an ongoing area of research. rsc.orgtandfonline.com While specific literature on the process optimization for triethylphosphonium tetrafluoroborate synthesis is scarce, general principles of chemical process development would apply. These include optimizing reaction conditions such as temperature, solvent, reaction time, and stoichiometry to maximize yield and purity while minimizing waste and cost.
For protonation-based approaches, this could involve studying the effect of different solvents on the reaction rate and product isolation. For anion exchange reactions, optimization might focus on the choice of the tetrafluoroborate salt and the solvent system to ensure complete precipitation of the byproduct and easy purification of the desired phosphonium salt. The development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, is also a common strategy for improving efficiency. researchgate.net As the demand for specialized phosphonium salts in areas like catalysis and materials science grows, the development of more refined and optimized synthetic methodologies will continue to be a priority. chemrxiv.org
Coordination Chemistry and Ligand Design Principles of Triethylphosphine in Tetrafluoroborate Environments
Electronic and Steric Effects of Triethylphosphine (B1216732) Ligands
The behavior of triethylphosphine as a ligand is a direct consequence of its electronic and steric characteristics. These properties are not entirely independent; for instance, modifications to the ligand's steric profile can induce changes in its electronic nature and vice versa. nih.gov
Triethylphosphine, like other tertiary phosphines, primarily functions as a σ-donor ligand, donating the lone pair of electrons from the phosphorus atom to an empty orbital on the metal center. researchgate.net This σ-donation is a defining feature of phosphine (B1218219) ligands and contributes to the stability of the resulting metal complexes. The strength of this donation influences the electron density at the metal center. sigmaaldrich.com Alkylphosphines, such as triethylphosphine, are generally considered strong σ-donors. researchgate.net
In addition to σ-donation, phosphine ligands can exhibit π-acceptor (or π-acid) character. researchgate.netnih.gov This involves the acceptance of electron density from filled d-orbitals of the metal into empty σ* (P-C) anti-bonding orbitals of the phosphine ligand. researchgate.net This process, known as back-bonding, can further stabilize the metal-ligand bond. While trialkylphosphines like PEt₃ are primarily σ-donors, their π-acceptor capabilities are weaker compared to phosphines with more electronegative substituents (e.g., PF₃). researchgate.netnih.gov The balance between σ-donation and π-acceptance is crucial in tuning the electronic properties of the metal center, which in turn affects the complex's reactivity and catalytic activity. nih.gov
The Lewis acidity of a metal center, which is its ability to accept an electron pair, is significantly modulated by the coordinated ligands. The Gutmann-Beckett method, which utilizes the change in the ³¹P NMR chemical shift of a probe molecule like triethylphosphine oxide (Et₃PO) upon coordination, is a common technique to quantify Lewis acidity. nih.govresearchgate.netnih.gov Strong σ-donating ligands like triethylphosphine increase the electron density on the metal, which generally decreases the metal's Lewis acidity. Conversely, strong π-accepting ligands can increase the Lewis acidity. The tetrafluoroborate (B81430) anion, being weakly coordinating, allows for the study of these electronic effects with minimal interference.
The steric properties of phosphine ligands are as crucial as their electronic effects in determining the outcome of a chemical reaction. nih.gov The steric bulk of a ligand can control the number of ligands that can coordinate to a metal center, influence the geometry of the complex, and dictate the accessibility of substrates to the metal's active site in catalysis. mdpi.com
A quantitative measure of the steric bulk of a phosphine ligand is the Tolman cone angle (θ). This angle is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, which encompasses the van der Waals radii of the ligand's substituents. mdpi.com For triethylphosphine, the Tolman cone angle is 132°. This value places it as a moderately bulky ligand, more sterically demanding than trimethylphosphine (B1194731) (118°) but less so than triphenylphosphine (B44618) (145°) or tri-tert-butylphosphine (B79228) (182°).
The steric profile of triethylphosphine allows for the formation of stable complexes where multiple ligands can bind to a single metal center, such as in Pt(PEt₃)₄. However, its bulk is also sufficient to influence reaction rates and selectivities. In catalytic processes, sterically demanding ligands can create a less crowded coordination site by favoring the dissociation of a ligand, which can be a critical step in the catalytic cycle. mdpi.com The choice of a ligand with a specific cone angle is therefore a key strategy in catalyst design.
Characterization of Metal Complexes Featuring Triethylphosphine Ligands and Tetrafluoroborate Counterions
The combination of triethylphosphine as a ligand and tetrafluoroborate as a counterion has been utilized to synthesize and study a variety of metal complexes. The non-coordinating nature of the BF₄⁻ anion facilitates the isolation and characterization of cationic complexes where the coordination sphere is defined by the PEt₃ and other deliberately introduced ligands.
Platinum(II) complexes are typically square planar and have been extensively studied in catalysis and materials science. nih.govrsc.org A notable example featuring the PEt₃/BF₄⁻ combination is the trans-carbonylchloridobis(triethylphosphane-κP)platinum(II) tetrafluoridoborate complex, trans-[PtCl(PEt₃)(CO)]BF₄. nih.gov This complex was unexpectedly formed from the reaction of trans-PtHCl(PEt₃)₂ with tetrafluoroethylene. nih.gov Its characterization by single-crystal X-ray analysis provided precise structural data. nih.gov
The square-planar geometry around the platinum(II) center is slightly distorted. nih.gov The presence of both a strong σ-donating ligand (PEt₃) and a strong π-accepting ligand (CO) in the coordination sphere creates a unique electronic environment at the metal center.
Table 1: Selected Crystallographic Data for trans-[PtCl(PEt₃)(CO)]BF₄
| Parameter | Value | Reference |
|---|---|---|
| Pt—P Bond Length (Å) | 2.341(5) and 2.348(5) | nih.gov |
| Pt—Cl Bond Length (Å) | 2.301(4) | nih.gov |
| Pt—CO Bond Length (Å) | 1.812(17) | nih.gov |
| P—Pt—P Angle (°) | 174.10(17) | nih.gov |
| Cl—Pt—C Angle (°) | 177.0(12) | nih.gov |
Palladium(II) complexes are renowned for their extensive applications in cross-coupling reactions and other catalytic transformations. nih.gov The use of triethylphosphine and tetrafluoroborate has allowed for the synthesis of well-defined cationic palladium complexes. An example is the complex Pd(PNP)(PEt₃)₂, where PNP is the tridentate ligand 2,6-bis((diphenylphosphino)methyl)pyridine. ucsd.edu In this complex, the palladium center is coordinated to the three donor atoms of the PNP ligand and one triethylphosphine ligand, resulting in a square-planar geometry.
The characterization of such complexes often involves multinuclear NMR spectroscopy. For instance, in related palladium(II) phosphine complexes with tetrafluoroborate counterions, ³¹P NMR spectroscopy is a powerful tool to probe the coordination environment of the phosphorus ligands. rsc.org The ³¹P NMR chemical shifts and coupling constants provide valuable information about the structure of the complex in solution.
Table 2: Selected NMR Data for a Palladium(II) Triethylphosphine Complex
| Complex | Solvent | ³¹P NMR (δ, ppm) | Reference |
|---|---|---|---|
| Pd(PNP)(PEt₃)₂ | CD₃CN | 22.1 (d, PNP), 13.9 (t, PEt₃) | ucsd.edu |
The coordination chemistry of cobalt is rich, with accessible +1, +2, and +3 oxidation states, leading to diverse reactivity. mdpi.comnih.gov Cobalt(II) phosphine complexes with tetrafluoroborate counterions have been synthesized and characterized. For example, the complex [Co(dppv)₂][BF₄]₂, where dppv is cis-1,2-bis(diphenylphosphino)ethylene, has been isolated. nih.gov This complex is four-coordinate with a square-planar geometry around the Co(II) center. nih.gov The use of cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O) often serves as a convenient starting material for the synthesis of such phosphine complexes.
These cobalt(II) systems can exhibit interesting reactivity, such as binding small molecules like dioxygen or changing coordination number in solution. nih.gov The specific phosphine ligand employed plays a critical role in determining the structure and reactivity of the resulting cobalt complex. nih.gov While Co(II) phosphine tetrafluoroborate complexes are known, reports on analogous Co(I) systems containing triethylphosphine are less common in the literature, highlighting an area for potential future investigation.
Table 3: Selected Bond Distances for a Cobalt(II) Phosphine Tetrafluoroborate Complex
| Complex | Average Co—P Bond Length (Å) | Coordination Geometry | Reference |
|---|---|---|---|
| [Co(dppv)₂][BF₄]₂ | 2.22 | Square Planar | nih.gov |
Iron Cluster Complexes
Iron clusters, particularly iron-sulfur ([Fe-S]) and iron carbonyl clusters, are of significant interest for their roles in biological systems and catalysis. Phosphine ligands, including triethylphosphine, are often used to stabilize these clusters and modulate their reactivity. The tetrafluoroborate anion typically serves as a non-coordinating counter-ion for cationic cluster complexes.
While specific examples of iron clusters containing both triethylphosphine and a tetrafluoroborate anion are not extensively documented in the literature, the principles of their assembly can be inferred from related systems. In synthetic iron-sulfur cluster chemistry, phosphine ligands are used to create functional models of enzyme active sites. wikipedia.org For example, cubane-type clusters such as [NiFe₃S₄(PPh₃)(SEt)₃]²⁻ demonstrate the integration of phosphine ligands into complex multimetallic arrangements. wikipedia.org
In the realm of iron carbonyl clusters, phosphine ligands readily substitute carbon monoxide (CO) ligands to form derivatives like Fe₃(CO)₁₂-ₓ(PR₃)ₓ. The substitution affects the electronic properties and structure of the cluster. Cationic iron complexes bearing phosphine ligands, such as those containing PH₃, have been synthesized using salts like sodium tetrafluoroborate (NaBArF₄, with a modified borate (B1201080) anion). acs.org This indicates that tetrafluoroborate is a suitable counter-ion for stabilizing cationic iron-phosphine complexes, and it is plausible that it could be used in the synthesis of cationic iron clusters ligated by triethylphosphine. The role of the phosphine in these clusters is primarily to tune the electronic density at the iron centers, thereby influencing their catalytic activity and redox properties.
Gold(I) Complexes
Gold(I) centers, with their d¹⁰ electronic configuration, typically form linear, two-coordinate complexes, although three- and four-coordinate species are also known. Triethylphosphine is a common ligand in gold(I) chemistry, valued for its strong σ-donating ability which forms stable Au-P bonds. The tetrafluoroborate anion is frequently used in the synthesis of cationic gold(I) phosphine complexes.
For example, related three-coordinate cationic complexes such as [(Et₃P)Au(bipy)]⁺ (where bipy is 2,2'-bipyridine) have been studied, highlighting the ability of the Au(I) center to expand its coordination sphere. acs.org While this specific example did not use a tetrafluoroborate counter-ion, the synthesis of the related complex (μ-dppe){Au(bipy)}₂₂ demonstrates the compatibility of the tetrafluoroborate anion in such systems. acs.org The synthesis of gold(I) phosphine complexes often involves the reaction of a precursor like (tht)AuCl (where tht is tetrahydrothiophene) with the phosphine ligand and a salt containing a non-coordinating anion, such as ammonium (B1175870) tetrafluoroborate. acs.org
A well-characterized example of a gold-phosphine complex with a tetrafluoroborate anion is tris(triphenylphosphinegold)oxonium tetrafluoroborate, {[Au(PPh₃)]₃O}⁺BF₄⁻. rsc.org Although this complex features triphenylphosphine, it underscores the role of BF₄⁻ as a suitable counter-anion for stabilizing large, cationic gold-phosphine assemblies. The luminescence properties of gold(I) phosphine complexes are a significant area of research, with the coordination environment and the presence of intermolecular interactions (aurophilic interactions) playing a key role. tcichemicals.com The choice of ligands and the counter-anion can influence these properties by affecting the crystal packing and the geometry around the gold center. tcichemicals.com
Strategies for Tuning Ligand Reactivity and Selectivity through Structural Modification
Impact of Ancillary Ligands on Coordination Geometry and Electronic Properties
Electronic Effects: The electron-donating or electron-withdrawing nature of ancillary ligands directly impacts the electron density at the metal. rsc.org Triethylphosphine is a strong electron-donating ligand. If ancillary ligands with strong π-acceptor properties (e.g., carbon monoxide, isonitriles) are also present, they will compete for electron density from the metal, which can stabilize lower oxidation states. Conversely, adding other strong σ-donating ligands would increase the electron density on the metal, potentially promoting processes like oxidative addition. In a complex with a BF₄⁻ counter-ion, the anion itself is generally considered non-coordinating and has minimal electronic impact, allowing the properties of the ligands to be the dominant factor. chemistryviews.org
Steric Effects: The size and shape (steric bulk) of ancillary ligands play a crucial role in determining the coordination number and geometry of the complex. wikipedia.org The presence of bulky ancillary ligands alongside triethylphosphine (cone angle = 132°) can lead to coordinatively unsaturated species by preventing other ligands from binding. ucla.edu This can create open sites for substrate binding in a catalytic cycle. For instance, in a square planar Ni(II) complex, using a bulky ancillary ligand opposite to a triethylphosphine could distort the geometry, making the complex more reactive. The interplay between the steric profiles of all ligands dictates the accessibility of the metal center.
Table 2: Influence of Ancillary Ligand Properties on Metal-Triethylphosphine Complexes
| Ancillary Ligand Property | Effect on Metal Center | Potential Impact on Reactivity |
|---|---|---|
| Strong σ-donor (e.g., alkyl, other phosphines) | Increases electron density | Promotes oxidative addition; may stabilize higher oxidation states |
| Strong π-acceptor (e.g., CO, NO⁺) | Decreases electron density | Promotes reductive elimination; stabilizes lower oxidation states |
| Bulky steric profile | Limits coordination sites | Can increase reaction rates by promoting ligand dissociation; influences selectivity |
| Chelating diphosphine | Enforces specific bite angle and geometry | Enhances catalyst stability; influences enantioselectivity in asymmetric catalysis |
Design and Synthesis of Chiral Triethylphosphine-Based Ligands for Asymmetric Catalysis
Asymmetric catalysis, which aims to produce a specific enantiomer of a chiral molecule, heavily relies on the design of chiral ligands. nih.gov While triethylphosphine itself is achiral, the principles of phosphine ligand design can be applied to create chiral analogues for use in catalytic systems, often involving metal salts with tetrafluoroborate anions.
The primary strategy for creating chiral phosphine ligands is to introduce stereogenic elements either at the phosphorus atom itself (P-chirogenic) or on the backbone of the ligand's substituents. nih.gov
P-Chirogenic Ligands: These ligands have a stereogenic center at the phosphorus atom. The synthesis of such ligands can be challenging but has led to highly effective catalysts. nih.govresearchgate.net For example, the industrial synthesis of L-DOPA utilized a P-chirogenic diphosphine ligand, DIPAMP. nih.gov Synthesizing a P-chirogenic version of triethylphosphine would involve creating a phosphorus center with three different substituents plus the lone pair, which is not directly applicable to P(Et)₃.
Backbone Chirality: This is a more common approach where chirality is introduced in the carbon framework of the groups attached to the phosphorus atom. researchgate.net Many "privileged ligands" in asymmetric catalysis, such as BINAP or DIOP, derive their chirality from atropisomerism (in the case of BINAP) or from chiral pools (like tartaric acid for DIOP). nih.gov A hypothetical chiral derivative related to triethylphosphine could involve modifying one of the ethyl groups to contain a chiral center, for instance, (Et)₂P-(*CH(Me)Ph).
In practice, transition metal complexes used for asymmetric hydrogenation and other transformations are often prepared from precursors like [Rh(COD)₂]BF₄ or [RuCl₂(arene)]₂ in the presence of a chiral phosphine ligand. dicp.ac.cnrsc.org The tetrafluoroborate salt provides the cationic metal center, which then coordinates to the chiral ligand to form the active catalyst. The success of these catalytic systems depends on the precise steric and electronic properties of the chiral phosphine, which creates a chiral environment around the metal, guiding the substrate to react in a way that forms one enantiomer preferentially.
Catalytic Applications in Advanced Organic Transformations
Employment in Transition Metal-Catalyzed Cross-Coupling Reactions
Triethylphosphine (B1216732), a strong electron-donating and sterically significant trialkylphosphine, is a valuable ligand in transition metal catalysis, particularly with palladium. Its properties enhance the reactivity of the metal center, promoting key steps in catalytic cycles such as oxidative addition and reductive elimination. The use of triethylphosphine tetrafluoroborate (B81430) allows for the convenient handling of the otherwise air-sensitive triethylphosphine ligand, which is generated in the reaction mixture.
Carbon-Carbon Bond Formation Methodologies
In the realm of carbon-carbon bond formation, trialkylphosphines like triethylphosphine are known to be effective ligands for various palladium-catalyzed cross-coupling reactions. Their strong electron-donating character increases the electron density on the palladium center, which facilitates the oxidative addition of organic halides, a critical step in many catalytic cycles. While specific data for triethylphosphine tetrafluoroborate is not extensively documented in comparative studies, the performance of related bulky and electron-rich trialkylphosphines, such as tri-tert-butylphosphine (B79228), in Suzuki-Miyaura couplings highlights the potential of this class of ligands. For instance, in the Suzuki coupling of aryl chlorides, the use of bulky trialkylphosphines can lead to high yields. nih.gov
Table 1: Illustrative examples of trialkylphosphine ligands in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | >95 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 93 |
This table presents data for a related trialkylphosphine to illustrate the effectiveness of this ligand class in C-C bond formation.
Carbon-Hydrogen Bond Activation Processes
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, and transition metal catalysis plays a pivotal role. greyhoundchrom.com Phosphine (B1218219) ligands are crucial in these transformations for modulating the reactivity and selectivity of the metal catalyst. snnu.edu.cn While triphenylphosphine (B44618) is a commonly cited ligand in early examples of ruthenium-catalyzed C-H activation, the electronic properties of trialkylphosphines like triethylphosphine make them suitable candidates for such reactions. greyhoundchrom.com The development of palladium-catalyzed C-H activation has also seen the use of various phosphine ligands to achieve high efficiency and selectivity. mdpi.com The ability of phosphine ligands to influence the catalyst's electronic and steric environment is key to enabling the cleavage and functionalization of otherwise inert C-H bonds.
Hydrogenation Reactions
In the field of hydrogenation, rhodium complexes bearing phosphine ligands are renowned for their catalytic activity. edubuzznotes.comyoutube.com Wilkinson's catalyst, RhCl(PPh₃)₃, is a classic example, but the nature of the phosphine ligand significantly impacts the catalyst's performance. edubuzznotes.comresearchgate.net Trialkylphosphines, due to their strong basicity, can influence the electronic properties of the rhodium center, thereby affecting the rate and selectivity of hydrogenation. While detailed studies specifically isolating the performance of triethylphosphine tetrafluoroborate are limited, the principles of phosphine-ligated rhodium catalysis suggest its utility. The catalytic cycle typically involves oxidative addition of hydrogen, coordination of the alkene, migratory insertion, and reductive elimination to yield the alkane. edubuzznotes.comyoutube.com
Specific Coupling Reactions
Chan-Lam N-arylation: The Chan-Lam coupling provides a valuable method for the formation of carbon-nitrogen bonds, typically using copper catalysts. nih.govrsc.org While often performed without phosphine ligands, the addition of ligands can influence the reaction's outcome. The reaction involves the coupling of an amine with a boronic acid. The mechanism is believed to proceed through a copper(III) intermediate. rsc.org
Mizoroki-Heck Coupling: The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, involving the palladium-catalyzed reaction of an unsaturated halide with an alkene. nih.govsynarchive.comrsc.org The choice of phosphine ligand is critical to the success of the reaction, influencing both yield and selectivity. Trialkylphosphines are known to be effective in promoting the Mizoroki-Heck reaction, particularly with less reactive aryl chlorides, due to their ability to facilitate the oxidative addition step. nih.gov
Table 2: Representative examples of the Mizoroki-Heck reaction with phosphine ligands
| Entry | Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Iodobenzene | Styrene | PdCl₂ | PPh₃ | K₂CO₃ | DMF | 100 | 83 |
| 2 | 4-Bromoacetophenone | Ethyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 95 |
This table showcases examples with various phosphine ligands to illustrate the general conditions and outcomes of the Mizoroki-Heck reaction.
Involvement in Redox Chemistry and Electron Transfer Catalysis
The electronic properties of phosphine ligands like triethylphosphine make them active participants in the redox chemistry of catalytic cycles. Their ability to donate electron density to the metal center can stabilize different oxidation states of the metal, which is fundamental to many catalytic processes.
Ligand-Mediated Metal Reduction Pathways
In many palladium-catalyzed cross-coupling reactions, the active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precursor. Phosphines can act as reducing agents in this process. For example, triphenylphosphine can reduce Pd(II) to Pd(0), being itself oxidized to triphenylphosphine oxide. While this represents a stoichiometric use of the phosphine as a reductant, the ability of phosphines to influence the redox potential of the metal center is a key aspect of their role as ligands. wikipedia.org In some systems, the phosphine ligand can facilitate the reduction of the metal center through electron transfer processes, enabling the catalytic cycle to proceed. The reduction of copper(II) chloride by triethylphosphine has been observed, highlighting the reducing capability of this ligand. oregonstate.edu
Applications in Electrochemical Organic Synthesis (e.g., CO2 Reduction, Oxidative Aminocarbonylation)
Extensive searches of chemical databases and literature show no specific instances of triethylphosphine tetrafluoroborate being employed as a catalyst or mediator in the electrochemical reduction of carbon dioxide (CO2) or in oxidative aminocarbonylation reactions.
The field of electrochemical CO2 reduction primarily focuses on metal-based catalysts, such as those involving tin, copper, cobalt, and silver, which are capable of activating CO2 at an electrode surface. rsc.orgresearchgate.netethz.ch For instance, tin-based catalysts have demonstrated high faradaic efficiency for the production of formate (B1220265) from CO2. researchgate.net Similarly, cobalt-phosphine complexes have been explored for the selective reduction of CO2 to formate, though these involve a metallic center coordinated to the phosphine ligand. rsc.org The literature on metal-free electrocatalytic CO2 reduction is an emerging field, but it does not currently feature triethylphosphine tetrafluoroborate. researchgate.net
In the area of oxidative aminocarbonylation , palladium-catalyzed systems are prevalent. researchgate.net Some protocols employ aryldiazonium tetrafluoroborate salts as substrates, but the catalytic system itself typically involves a palladium center and, in some cases, specialized phosphine ligands. researchgate.net For example, a reported method for Pd-catalyzed aminocarbonylation utilizes (di-tert-butylphosphino)ferrocene tetrafluoroborate, a significantly different and more complex ligand system than simple triethylphosphine tetrafluoroborate. acs.org There is no evidence to suggest that triethylphosphine tetrafluoroborate itself catalyzes such reactions.
Contributions to Organocatalysis and Frustrated Lewis Pair (FLP) Systems
The role of triethylphosphine tetrafluoroborate in organocatalysis and Frustrated Lewis Pair (FLP) systems is not directly documented. Instead, its constituent parts—the triethylphosphine moiety and the tetrafluoroborate anion—are relevant to these fields in separate contexts. Triethylphosphine tetrafluoroborate is best understood as a stable, solid precursor to the air-sensitive liquid, triethylphosphine. researchgate.net Upon deprotonation with a base, it releases free triethylphosphine, which can then act as a nucleophilic catalyst or as the Lewis base component in an FLP.
Nucleophilic phosphine catalysis is a well-established branch of organocatalysis. The fundamental mechanism involves the nucleophilic addition of a tertiary phosphine to an electrophilic species, such as an activated alkene or alkyne. This addition forms a zwitterionic intermediate, typically a phosphonium (B103445) enolate or a related species. acs.org This intermediate then participates in subsequent bond-forming steps before the phosphine catalyst is regenerated.
Triethylphosphine was one of the first phosphines used to demonstrate this principle. In 1955, Horner isolated the crystalline zwitterionic adducts formed from the reaction of triethylphosphine with activated alkenes. acs.org The efficacy of a phosphine catalyst is governed by its nucleophilicity and steric bulk. Triethylphosphine is a relatively small and strongly nucleophilic phosphine, which makes it an effective catalyst in many transformations. However, catalysis is performed by the free phosphine, not its protonated tetrafluoroborate salt. The salt itself is not the active nucleophilic species.
Metal-free catalytic systems, particularly those based on Frustrated Lewis Pairs (FLPs), have gained prominence for their ability to activate small molecules like H2 and CO2. researchgate.netrsc.org An FLP consists of a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct, leaving their reactivity unquenched. nih.gov
The typical Lewis base in an FLP is a bulky phosphine, such as tri-tert-butylphosphine, and the Lewis acid is often a strong, sterically demanding borane (B79455) like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). researchgate.netnih.gov The combination of the phosphine and the borane can heterolytically cleave small molecules.
While triethylphosphine can act as a Lewis base, its small steric profile means it is more likely to form a classical, stable Lewis acid-base adduct with many boranes rather than a reactive FLP. The concept of "frustration" is critically dependent on steric hindrance, which is lacking in triethylphosphine compared to the more commonly used bulky phosphines. Therefore, while metal-free catalytic systems involving phosphines and boron-based Lewis acids are a major area of research, there are no specific, prominent examples where the combination of triethylphosphine and a borane forms a catalytically active FLP for the transformations discussed. The compound triethylphosphine tetrafluoroborate is not itself an FLP.
Data Tables
Due to the lack of documented applications of triethylphosphine tetrafluoroborate in the specified catalytic reactions, no research data is available to populate tables for product yields, turnover numbers, or reaction conditions.
Mechanistic Investigations and Reaction Pathway Elucidation
Determination of Catalytic Cycles and Identification of Reactive Intermediates
Catalytic processes involving organophosphine compounds often proceed through a series of well-defined elementary steps that constitute a catalytic cycle. The identification of transient reactive intermediates is paramount to fully understanding the reaction mechanism.
Oxidative addition and reductive elimination are fundamental reactions in organometallic chemistry, representing the forward and reverse processes of adding a substrate to a metal center and eliminating a product, respectively. wikipedia.org In these reactions, the formal oxidation state of the metal increases by two in oxidative addition and decreases by two in reductive elimination. libretexts.org
Mechanistic studies on nickel(0) complexes bearing triethylphosphine (B1216732) ligands have provided significant insights into these processes. The oxidative addition of aryl halides to complexes such as Ni(PEt₃)₄ is a key step in many cross-coupling reactions. Research has shown that the reaction pathway and the nature of the products can be highly dependent on the halide, the substituents on the aryl ring, and the solvent. For instance, the reaction of (triethylphosphine)nickel(0) complexes with aryl halides can yield both the desired square-planar trans-arylnickel(II) halide products and paramagnetic nickel(I) halide side products. acs.org
The relative yields of these Ni(II) and Ni(I) species are influenced by the halide, with the formation of the Ni(I) side product being more prevalent for iodoarenes compared to bromo- or chloroarenes. acs.org Computational studies have proposed that these two products may arise from distinct mechanisms. The Ni(II) adducts are thought to be formed via a concerted oxidative addition following an Sɴ2-type transition state. In contrast, the Ni(I) compounds may be generated through an open-shell singlet halogen abstraction pathway. acs.org A proposed common intermediate for both pathways is a solvent-caged radical pair, [Niᴵ(PEt₃)₃⁺ArX•⁻]. acs.org
Reductive elimination is the product-forming step in many catalytic cycles and is essentially the microscopic reverse of oxidative addition. youtube.com For a product to be eliminated, the two groups must typically be situated in a cis orientation on the metal center. libretexts.org This step is often thermodynamically favorable, particularly for the formation of stable C-H or C-C bonds, and leads to the regeneration of the catalytically active lower-oxidation-state metal complex, which can then re-enter the catalytic cycle. umb.edu
| Reaction Step | Metal Oxidation State Change | Key Mechanistic Features | Relevant System Example |
| Oxidative Addition | M(n) → M(n+2) | Concerted (cis-addition) or Sɴ2-type pathways; can be influenced by substrate and solvent. libretexts.orgacs.org | Addition of an aryl halide to a Ni(0)(PEt₃)₄ complex. acs.org |
| Reductive Elimination | M(n+2) → M(n) | Typically requires a cis arrangement of eliminating groups; the reverse of oxidative addition. libretexts.orgumb.edu | Elimination of a biaryl product from an Ar-M(II)-Ar' complex. |
This table provides a summary of the key features of oxidative addition and reductive elimination steps relevant to catalysis.
The high nucleophilicity of tertiary phosphines like triethylphosphine allows them to initiate reactions by adding to electron-deficient systems, generating zwitterionic intermediates. rsc.org These intermediates are crucial in a wide array of phosphine-catalyzed reactions, including Morita-Baylis-Hillman and Rauhut-Currier reactions. rsc.org
For example, the addition of triethylphosphine to highly reactive Michael acceptors, such as benzylidenemalononitrile, has been shown to form stable, zwitterionic adducts. rsc.org The generation of these intermediates is a key initiating step in many catalytic cycles. rsc.org In some cases, these zwitterionic species can be isolated and characterized, providing direct evidence for their role in the reaction pathway. rsc.org The formation of zwitterionic gold(I) complexes from α-carbanionic phosphines further demonstrates the ability of phosphine-based systems to generate and stabilize such dipolar intermediates. nih.govnih.govd-nb.info
Phosphorane intermediates are another class of reactive species encountered in phosphine (B1218219) chemistry. These pentavalent phosphorus compounds can be involved in ligand exchange processes in reactions of phosphonium (B103445) salts, further highlighting the diverse roles that phosphorus can play throughout a reaction mechanism. capes.gov.br
Role of the Tetrafluoroborate (B81430) Anion in Modulating Reactivity
While often considered a "non-coordinating" spectator anion, the tetrafluoroborate (BF₄⁻) anion can play a significant role in influencing the course and efficiency of chemical reactions. wikipedia.org
The tetrafluoroborate anion is characterized by its large size and low nucleophilicity. wikipedia.org This property is crucial in catalysis, as it often leads to the formation of highly reactive, coordinatively unsaturated cationic metal centers. When BF₄⁻ is the counter-ion to a metal complex, it is only weakly associated with the cationic metal center. This lack of strong coordination can enhance the Lewis acidity and catalytic activity of the metal. For example, the use of zinc tetrafluoroborate, Zn(BF₄)₂, as a catalyst in epoxide ring-opening reactions is effective due to the "nudity" of the Zn(II) ion, which is not strongly shielded by the tetrafluoroborate anion. researchgate.net
However, the term "non-coordinating" can be misleading. Under certain conditions, a fluorine atom from the BF₄⁻ anion can act as a bridging ligand between the boron and the cationic metal center. wikipedia.org This interaction directly affects the speciation of the metal complex and can modulate its redox properties and reactivity. The ability of the BF₄⁻ anion to participate in such interactions or to remain dissociated is a subtle but important factor in controlling catalytic processes. frontiersin.orgnih.gov
Beyond its role as a weakly coordinating anion, tetrafluoroborate can also serve as a source of fluoride (B91410) ions. wikipedia.org This dual reactivity is a key feature of its chemical behavior. The most classic example of BF₄⁻ acting as a fluoride donor is the Balz-Schiemann reaction, where the thermal decomposition of an aryldiazonium tetrafluoroborate salt yields an aryl fluoride. researchgate.net Mechanistic studies support an Sɴ1-type mechanism involving an intermediate aryl cation that is quenched by fluoride transfer from the BF₄⁻ anion. researchgate.net
More contemporary examples also leverage the fluoride-donating ability of tetrafluoroborate. In certain rhodium-catalyzed reactions, the tetrafluoroborate anion is a key participant, engaging in fluoride-assisted transformations that lead to the formation of new carbon-fluorine bonds. researchgate.net This demonstrates that the anion can be directly involved in bond-forming events at the catalytic center, transcending its traditional role as a simple counter-ion.
Studies on Stereochemical and Regiochemical Control Mechanisms
The three-dimensional structure of molecules is critical to their function, and controlling stereochemistry and regiochemistry is a central goal of chemical synthesis. Phosphine ligands are instrumental in achieving this control by influencing the spatial arrangement of reactants around a catalytic center.
Investigations into phosphine-mediated reactions have revealed sophisticated control mechanisms. For instance, the addition of a phosphine ligand like triphenylphosphine (B44618) to a catalyst system can significantly alter the stereochemical outcome, such as increasing the anti-diastereoselectivity in certain aldol-type reactions. acs.org In the bromochlorination of alkenes, triphenylphosphine oxide, derived from the phosphine, can act as a Lewis basic catalyst to control both regio- and diastereoselectivity by modulating the delivery of the chloride nucleophile. nih.gov
Computational studies, often using Density Functional Theory (DFT), are powerful tools for elucidating these control elements. Such studies on the phosphine-catalyzed Heine reaction, for example, revealed that the observed regioselectivity is under kinetic control, with the preferred reaction pathway determined by the lowest activation energy barrier rather than the most stable product. nih.gov The precise steric and electronic properties of the phosphine ligand, including its conformational preferences (e.g., the propeller-like arrangement of phenyl groups in triphenylphosphine), are fundamental to imparting this high degree of control over the reaction's outcome. nih.gov The ability to direct a reaction to a specific site on a molecule (regiocontrol) or to form a specific stereoisomer is a hallmark of advanced catalyst design, where phosphines play a pivotal role. youtube.comresearchgate.net
| Control Type | Mechanism of Action | Example |
| Stereochemical Control | The steric bulk and electronic nature of the phosphine ligand create a chiral environment around the metal center, favoring the formation of one stereoisomer over others. acs.orgnih.gov | A chiral phosphine ligand in an asymmetric hydrogenation reaction directs the approach of hydrogen to one face of a prochiral alkene. |
| Regiochemical Control | The phosphine ligand influences which of two or more possible sites on a substrate undergoes reaction, often through steric hindrance or electronic activation/deactivation. nih.govnih.gov | In the hydroformylation of an unsymmetrical alkene, the choice of phosphine ligand can determine whether the linear or branched aldehyde is the major product. |
This table illustrates how phosphine ligands exert control over reaction outcomes, leading to specific stereoisomers or regioisomers.
Advanced Spectroscopic and Computational Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organophosphorus compounds, providing rich information on structure, purity, and dynamic behavior in solution.
³¹P NMR spectroscopy is exceptionally useful for studying phosphorus-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus, which provides high sensitivity. acs.org The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic and steric environment of the phosphorus atom. acs.orgmagritek.com For phosphonium (B103445) salts like triethylphosphine (B1216732) tetrafluoroborate (B81430), the phosphorus atom is in a +5 oxidation state, which results in a distinct chemical shift compared to its trivalent precursor, triethylphosphine. oxinst.com
The formation of a phosphonium salt from a phosphine (B1218219) involves a significant downfield shift in the ³¹P NMR spectrum. For instance, trivalent phosphines show a wide range of chemical shifts, but their conversion to phosphonium salts or phosphine oxides results in signals in different, characteristic regions of the spectrum. oxinst.com This clear distinction allows for the straightforward monitoring of reactions and assessment of purity. acs.orgmagritek.com The chemical shift for the triethylphosphonium cation is influenced by the ethyl substituents and the tetrahedral geometry around the phosphorus center. nih.gov While data for triethylphosphine tetrafluoroborate is specific, related phosphonium salts provide context for the expected chemical shift values. rsc.orgmdpi.com
Table 1: Representative ³¹P NMR Chemical Shifts for Various Phosphorus Compounds This table illustrates the significant variation in ³¹P chemical shifts based on the oxidation state and bonding environment of the phosphorus atom. Data is compiled from studies of various phosphine derivatives and phosphonium salts. oxinst.comrsc.orgmdpi.com
| Compound Type | Example Compound | Chemical Shift (δ, ppm) |
| Trivalent Phosphine | Triphenylphosphine (B44618) | ~ -5 |
| Pentavalent Phosphine Oxide | Triphenylphosphine oxide | ~ 29 |
| Phosphonium Salt | Allyltriphenylphosphonium | 21.15 |
| Phosphonium Salt | Allyltrimethylphosphonium | 26.10 |
| Phosphonium Salt | Trimethyl(pent-4-en-1-yl)phosphonium | 27.18 |
| Phosphonium Salt | (1-hydroxyethyl)triphenylphosphonium | 17.5 |
Note: Chemical shifts are dependent on the solvent and concentration.
Variable temperature (VT) NMR spectroscopy is a powerful method for investigating dynamic processes in molecules, known as fluxionality. nih.gov These processes can involve the exchange of ligands, conformational changes, or restricted rotation around chemical bonds. nih.govresearchgate.net For phosphine complexes and phosphonium salts, VT-NMR can reveal information about the energy barriers associated with these dynamic behaviors. nih.gov
As the temperature of an NMR experiment is changed, the rate of a dynamic process can be manipulated relative to the NMR timescale. At low temperatures, where the exchange is slow, separate signals may be observed for chemically distinct but exchanging nuclei. As the temperature is raised, these signals broaden, coalesce into a single broad peak at the coalescence temperature, and then sharpen into a time-averaged signal at higher temperatures. nih.gov
The activation energy (ΔG‡) for the exchange process can be calculated from the coalescence temperature. mdpi.com While specific VT-NMR studies on triethylphosphine tetrafluoroborate are not detailed in the literature, this methodology is widely applied to analogous phosphine complexes to understand ligand exchange dynamics and other intramolecular rearrangements. nih.govmdpi.comcedia.edu.ec
X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For ionic compounds like triethylphosphine tetrafluoroborate, this technique elucidates the structure of both the cation and the anion, as well as their packing in the crystal lattice. mdpi.comresearchgate.net
Studies on analogous phosphonium salts reveal a consistent structural motif. The phosphonium cation, in this case, [P(CH₂CH₃)₃H]⁺ or more typically from synthesis [P(CH₂CH₃)₄]⁺, features a tetrahedral geometry around the central phosphorus atom. researchgate.netwikipedia.org The tetrafluoroborate (BF₄⁻) anion is also tetrahedral. lew.ro
Table 2: Crystallographic Data for a Representative Triphenylphosphine-Copper(I) Tetrafluoroborate Complex This table presents key structural parameters from the single-crystal X-ray diffraction analysis of [Cu(CHpz₃)(PPh₃)][BF₄], a related complex containing a phosphine ligand and a tetrafluoroborate anion, illustrating typical structural features. mdpi.comresearchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Cu-P Bond Length (Å) | 2.217 |
| Cu-N Bond Lengths (Å) | 2.080 - 2.113 |
| B-F Bond Lengths (Å) | ~1.350 |
| Geometry at Copper(I) | Distorted Tetrahedral |
| Key Intermolecular Interactions | C-H···F hydrogen bonds |
Mass Spectrometry (MS) for Complex Characterization and Identification
Mass spectrometry is an essential analytical tool for determining the molecular weight and confirming the identity of chemical compounds. For ionic species such as phosphonium salts, electrospray ionization (ESI) is a particularly effective technique. mdpi.com ESI-MS is a soft ionization method that allows for the transfer of pre-existing ions from solution into the gas phase with minimal fragmentation, making it ideal for the analysis of salts. nih.gov
In the positive-ion mode ESI-MS spectrum of triethylphosphine tetrafluoroborate, the most prominent peak would correspond to the triethylphosphonium cation, [P(C₂H₅)₃H]⁺ or its tetra-alkylated analogue. The high-resolution mass spectrometry (HRMS) capability allows for the determination of the elemental composition of the ion by measuring its mass-to-charge ratio (m/z) with very high accuracy. mdpi.com This provides unambiguous confirmation of the cation's identity.
Table 3: ESI-MS Data for Representative Phosphonium Cations This table showcases the accuracy of ESI-MS in identifying various phosphonium cations by comparing the calculated m/z with the experimentally found value. rsc.org
| Cation | Formula | Calculated m/z [M]⁺ | Found m/z [M]⁺ |
| Allyltrimethylphosphonium | C₆H₁₄P | 117.0828 | 117.0825 |
| Trimethyl(pent-4-en-1-yl)phosphonium | C₈H₁₈P | 145.1141 | 145.1138 |
| Allyltriphenylphosphonium | C₂₁H₂₀P | 303.1297 | 303.1290 |
| Allyltricyclohexylphosphonium | C₂₁H₃₈P | 321.2706 | 321.2701 |
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Reaction Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. youtube.com It has become an indispensable tool in chemical research for predicting molecular geometries, reaction energetics, and spectroscopic properties with a good balance of accuracy and computational cost. acs.orgresearchgate.net
For triethylphosphine tetrafluoroborate, DFT calculations can be used to:
Optimize Geometry: Predict the most stable three-dimensional structure of the triethylphosphonium cation, including bond lengths and angles, which can be compared with experimental data from X-ray diffraction. mdpi.com
Analyze Electronic Structure: Calculate the distribution of electrons within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions. mdpi.comresearchgate.net
Predict Spectroscopic Properties: DFT can be used to calculate NMR chemical shifts. acs.orgresearchgate.net By computing the magnetic shielding tensor for the phosphorus nucleus, a theoretical ³¹P NMR chemical shift can be predicted, aiding in the interpretation of experimental spectra.
Determine Reaction Energetics: Investigate the thermodynamics and kinetics of potential reactions involving the phosphonium salt, providing insights into its reactivity and stability. nih.gov
In a study on a related copper(I) phosphine tetrafluoroborate complex, DFT calculations were used to model the electronic structure, revealing a band gap of around 2.8 eV between a metal-centered valence band and a ligand-centered conduction band. mdpi.comresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes chemical species with one or more unpaired electrons (paramagnetic species). bruker.comyoutube.com Triethylphosphine tetrafluoroborate, as a closed-shell salt, is diamagnetic and therefore EPR-silent.
However, EPR spectroscopy is crucial for studying reactions in which triethylphosphine might be involved in single-electron transfer (SET) processes, leading to the formation of paramagnetic intermediates. nih.gov For example, the one-electron oxidation of triethylphosphine would generate the triethylphosphine radical cation, [P(C₂H₅)₃]•⁺. Such a species would be readily detectable by EPR. nih.gov
The EPR spectrum provides detailed information about the electronic and geometric structure of the radical:
g-tensor: Gives information about the electronic environment of the unpaired electron.
Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (like ³¹P and ¹H) results in the splitting of the EPR signal. The magnitude of this splitting (hyperfine coupling constant) provides a map of the unpaired electron's delocalization across the molecule. rsc.org
EPR has been instrumental in identifying and characterizing phosphine-based radical cations in the context of frustrated Lewis pair chemistry and other SET reactions. nih.govcardiff.ac.uk
Future Research Directions and Emerging Paradigms
Design and Synthesis of Next-Generation Triethylphosphine-Based Ligands
The performance of metal complexes in catalysis is intrinsically linked to the electronic and steric properties of their ligands. A significant future research direction lies in the rational design and synthesis of novel phosphine (B1218219) ligands derived from or inspired by the triethylphosphine (B1216732) framework.
Tuning Electronic and Steric Properties: Researchers are focused on developing new triarylphosphine ligands with tailored electronic characteristics. nih.gov By introducing electron-withdrawing or electron-donating groups onto the aryl rings, the σ-donor and π-acceptor properties of the phosphine can be finely controlled. nih.gov For instance, the synthesis of a triarylphosphine containing a pentafluorosulfanyl (SF5) group, a potent electron-withdrawing moiety, has been achieved, resulting in a weaker σ-donor compared to other substituted triarylphosphines. nih.gov This ability to modulate electronic properties is crucial for optimizing catalytic activity and selectivity in various transformations.
Development of Biaryl Monophosphonates: Another promising avenue is the synthesis of biaryl monophosphonates, which can serve as precursors to new phosphorus-containing ligands. ncl.ac.uk Research has demonstrated the successful synthesis of phosphonate-substituted aryl boronate esters and their application in Suzuki-Miyaura cross-coupling reactions. ncl.ac.uk These approaches open up possibilities for creating a diverse library of ligands with unique structural motifs.
Innovative Synthetic Methodologies: Future efforts will also concentrate on developing more efficient and sustainable synthetic routes to these next-generation ligands. This includes exploring novel catalytic methods for their preparation, moving away from traditional multi-step procedures.
A summary of representative next-generation phosphine ligand strategies is presented in the table below.
| Ligand Design Strategy | Key Feature | Potential Application |
| Electronically Modified Triarylphosphines | Incorporation of electron-withdrawing/donating groups (e.g., -SF5) | Fine-tuning of catalytic activity and selectivity |
| Biaryl Monophosphonate Precursors | Access to novel P-ligand architectures | Development of catalysts for cross-coupling reactions |
| Sterically Demanding Ligands | Introduction of bulky substituents | Enhancing catalyst stability and controlling substrate access |
Exploration of Novel Catalytic Transformations and Expanded Substrate Scope
Triethylphosphine and its derivatives have already demonstrated utility in a range of catalytic reactions. However, there is vast potential for discovering new transformations and expanding the range of substrates that can be effectively utilized.
Catalytic Functionalization of White Phosphorus: A groundbreaking area of research involves the direct catalytic transformation of white phosphorus (P4) into valuable organophosphorus compounds. nih.gov Recent studies have shown that photoredox catalysis can be employed to directly synthesize triarylphosphines and tetraarylphosphonium salts from P4 and aryl iodides, bypassing the use of hazardous reagents like chlorine gas. nih.gov This represents a significant step towards more sustainable and efficient methods for producing organophosphorus compounds.
Ring-Opening Reactions: The use of metal tetrafluoroborate (B81430) salts as catalysts for the ring-opening of epoxides with amines is an area ripe for further exploration. researchgate.net Zinc tetrafluoroborate, for example, has shown promise as a mild and effective catalyst for this transformation. researchgate.net Future work could focus on expanding the scope of both the epoxide and amine substrates and on developing asymmetric versions of these reactions.
Transformations of Biomass-Derived Feedstocks: The conversion of biomass into valuable chemicals is a cornerstone of sustainable chemistry. rsc.org Catalytic systems based on phosphine ligands could play a crucial role in the selective transformation of biomass-derived platform molecules, such as furfural, into a variety of high-value products. rsc.org
Integration of Triethyl-Phosphine Tetrafluoroborate Systems into Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding the development of new chemical processes. Integrating triethylphosphine tetrafluoroborate and related systems into more sustainable workflows is a critical future objective.
Chlorine-Free Synthesis: A major advancement in sustainable chemistry is the development of synthetic methods that avoid the use of hazardous reagents. nih.gov The direct catalytic functionalization of white phosphorus using photoredox catalysis offers a chlorine-free route to organophosphorus compounds, a significant improvement over traditional methods. nih.gov
Catalysis in Green Solvents: Exploring the use of triethylphosphine-based catalysts in environmentally benign solvents, such as water or bio-derived solvents, is an important research direction. This can significantly reduce the environmental impact of chemical processes.
Atom Economy: Designing catalytic cycles that maximize the incorporation of all reactant atoms into the final product (high atom economy) is a key tenet of green chemistry. Future research will likely focus on developing catalytic transformations that proceed with high atom efficiency.
The table below highlights key aspects of integrating phosphine-based systems into sustainable chemistry.
| Sustainability Aspect | Research Focus | Example |
| Reagent Choice | Eliminating hazardous reagents | Chlorine-free synthesis of organophosphorus compounds from white phosphorus nih.gov |
| Solvent Selection | Utilizing environmentally benign solvents | Catalysis in aqueous media or bio-derived solvents |
| Process Efficiency | Maximizing atom economy | Development of catalytic reactions with minimal byproduct formation |
Development of Applications in Advanced Materials and Supramolecular Chemistry
The unique properties of organophosphorus compounds make them attractive building blocks for the construction of advanced materials and complex supramolecular assemblies.
Luminescent Materials: Gold(I) complexes featuring phosphine ligands are known for their interesting photophysical properties, including luminescence. acs.orgacs.org The design of new three-coordinate gold(I) complexes with bridging diphosphine ligands has been shown to facilitate the formation of aurophilic (Au-Au) interactions, which can influence the luminescent behavior of the materials. acs.orgacs.org Future research in this area could involve the use of triethylphosphine-based ligands to create novel luminescent materials with applications in sensing, imaging, and optoelectronics.
Nanostructured Materials: The controlled derivatization of nanostructured materials like graphene with phosphine-containing moieties opens up possibilities for creating materials with tailored properties. acs.org This could lead to the development of new sensors, catalysts, and electronic components.
Q & A
Basic: What are the recommended synthetic routes for Triethyl-Phosphine Tetrafluoroborate, and how can purity be ensured?
This compound ([(C₂H₅)₃PH]⁺BF₄⁻) is typically synthesized via protonation of triethylphosphine (P(C₂H₅)₃) with fluoroboric acid (HBF₄) in an anhydrous solvent, followed by precipitation or recrystallization. Key steps include:
- Reaction conditions : Conducted under inert atmosphere (N₂/Ar) to prevent oxidation .
- Purification : Use of non-polar solvents (e.g., diethyl ether) for recrystallization, followed by vacuum drying to remove residual solvents .
- Purity validation : Characterization via ¹H, ¹³C, and ¹⁹F NMR to confirm absence of unreacted phosphine or BF₄⁻ counterion impurities .
Basic: What characterization techniques are critical for verifying the structure and purity of this compound?
- Multinuclear NMR : ¹⁹F NMR (δ ≈ -150 ppm for BF₄⁻) and ³¹P NMR (δ ≈ +20 ppm for phosphonium ion) confirm ionic structure .
- Mass spectrometry (MS) : ESI-MS in positive ion mode detects [(C₂H₅)₃PH]⁺ (m/z ≈ 133) and BF₄⁻ (m/z ≈ 87) .
- Elemental analysis : Matches calculated C, H, B, and F percentages .
Basic: What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Hygroscopicity : Store in airtight containers under inert gas due to moisture sensitivity, which can degrade BF₄⁻ .
- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How does this compound function in catalytic systems, and what mechanistic insights exist?
It acts as a precursor for cationic phosphine ligands in transition-metal catalysis. For example:
- Gold catalysis : Stabilizes Au(I) intermediates in cycloisomerization reactions via weak P→Au coordination, enhancing regioselectivity .
- Reaction optimization : Low ligand lability allows for tunable activity; kinetic studies (e.g., Eyring analysis) quantify activation parameters .
Advanced: How can researchers analyze thermodynamic properties (e.g., solubility, viscosity) of this compound?
- Density and viscosity : Use vibrating-tube densimeters and capillary viscometers at controlled temperatures (e.g., 278–368 K) .
- Thermal expansion : Calculate coefficients from temperature-dependent density data .
- Phase behavior : High-pressure synthetic methods (e.g., for CO₂ mixtures) reveal type III phase diagrams, critical for supercritical fluid applications .
Advanced: How should researchers address contradictions in reported physicochemical data (e.g., solubility, thermal stability)?
- Error analysis : Compare measurement precision (e.g., ±0.5% for density) across studies .
- Structural validation : Ensure absence of hydrate or solvent adducts via TGA-DSC .
- Contextual factors : Note solvent purity (e.g., H₂O content < 50 ppm) and measurement techniques (e.g., Karl Fischer titration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
